Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- is a complex organic compound characterized by its unique structure, which includes a naphthalene core with four phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives in the presence of a catalyst such as palladium on carbon. The reaction conditions often require elevated temperatures and pressures to achieve the desired tetrahydro form.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound to more saturated forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-: A simpler derivative with fewer phenyl groups.
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetramethyl-: Another derivative with methyl groups instead of phenyl groups.
Uniqueness
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- is unique due to the presence of four phenyl groups, which significantly influence its chemical properties and potential applications. The phenyl groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
114474-44-1 |
---|---|
Molecular Formula |
C34H28 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
5,6,7,8-tetraphenyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C34H28/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26)34(28-21-11-4-12-22-28)33(31)27-19-9-3-10-20-27/h1-12,15-22H,13-14,23-24H2 |
InChI Key |
VPHVORNVRGWJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.